molecular formula C31H28N2O3S B4316481 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide

2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide

Cat. No.: B4316481
M. Wt: 508.6 g/mol
InChI Key: INNFOGYTWWKYBC-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a cyanophenylthio group and a dimethoxyphenyl-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the nucleophilic aromatic substitution reaction, where a cyanophenylthio group is introduced to a benzamide precursor. The reaction conditions often require the use of a base, such as sodium hydride, and a polar aprotic solvent, like dimethylformamide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing reaction time and waste. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the cyanophenylthio group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties may uncover therapeutic uses, particularly in the treatment of diseases where its unique chemical structure can interact with specific biological targets.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers or coatings, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide
  • 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O3S/c1-35-27-17-16-23(19-28(27)36-2)25(18-22-10-4-3-5-11-22)21-33-31(34)26-13-7-9-15-30(26)37-29-14-8-6-12-24(29)20-32/h3-17,19,25H,18,21H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNFOGYTWWKYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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